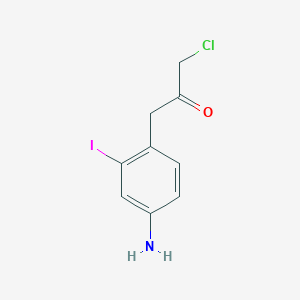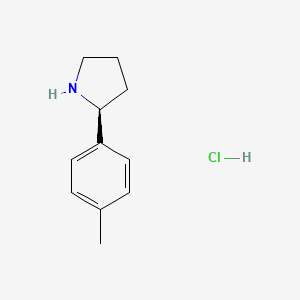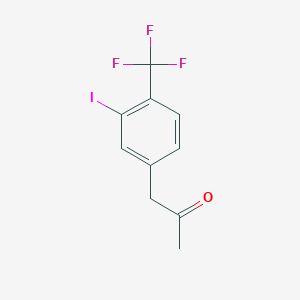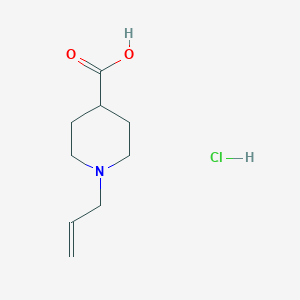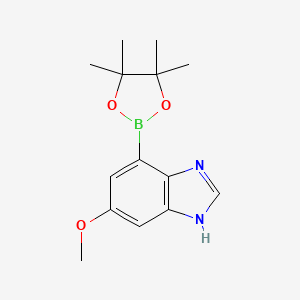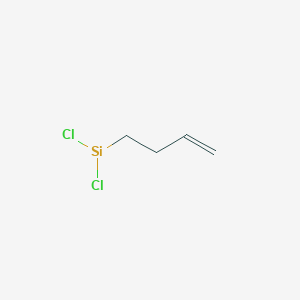
3-Butenyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenyldichlorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms and a butenyl group. This compound is part of the chlorosilane family, which is known for its reactivity and versatility in various chemical processes. The molecular formula of this compound is C4H8Cl2Si.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Butenyldichlorosilane can be synthesized through the reaction of butenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C4H7MgBr+SiCl4→C4H8Cl2Si+MgBrCl
This reaction is carried out under anhydrous conditions to avoid hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting butenyl chloride with silicon in the presence of a copper catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butenyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Grignard Reactions: Reacts with Grignard reagents to form organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Grignard Reactions: Grignard reagents like methylmagnesium bromide, under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Grignard Reactions: Organosilicon compounds with various functional groups.
Applications De Recherche Scientifique
3-Butenyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the production of siloxanes and silicones.
Biology: Utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic components and semiconductors.
Mécanisme D'action
The mechanism of action of 3-Butenyldichlorosilane involves the formation of silicon-oxygen or silicon-carbon bonds through various chemical reactions. The compound can react with nucleophiles, such as water or alcohols, to form silanols or alkoxysilanes. These reactions are facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic species.
Comparaison Avec Des Composés Similaires
Dichlorosilane (H2SiCl2): Used in the semiconductor industry for the deposition of silicon nitride.
Trichlorosilane (HSiCl3): A precursor for the production of high-purity silicon.
Tetrachlorosilane (SiCl4): Used in the production of fumed silica and as a reagent in organic synthesis.
Uniqueness of 3-Butenyldichlorosilane: this compound is unique due to its butenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities. Its ability to form stable bonds with organic molecules also distinguishes it from other chlorosilanes, making it valuable in various applications.
Propriétés
Formule moléculaire |
C4H7Cl2Si |
|---|---|
Poids moléculaire |
154.09 g/mol |
InChI |
InChI=1S/C4H7Cl2Si/c1-2-3-4-7(5)6/h2H,1,3-4H2 |
Clé InChI |
KQBYYYPVNHIBQS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


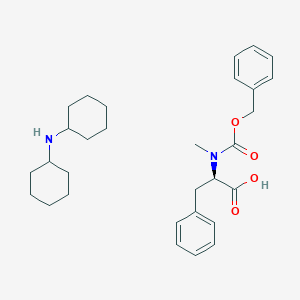

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
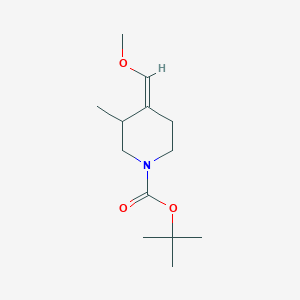
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
